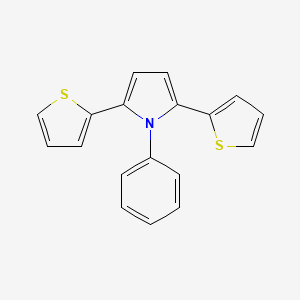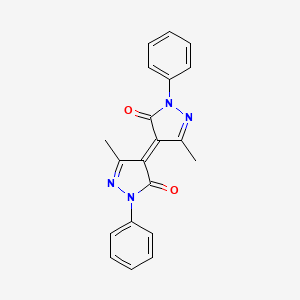
(4E)-5,5'-Dimethyl-2,2'-diphenyl-4,4'-bipyrazole-3,3'(2H,2'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-5,5’-Dimethyl-2,2’-diphenyl-4,4’-bipyrazole-3,3’(2H,2’H)-dione is a synthetic organic compound characterized by its unique bipyrazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5,5’-Dimethyl-2,2’-diphenyl-4,4’-bipyrazole-3,3’(2H,2’H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2’-diphenyl-1,1’-ethanedione with hydrazine derivatives under acidic or basic conditions to form the bipyrazole core. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4E)-5,5’-Dimethyl-2,2’-diphenyl-4,4’-bipyrazole-3,3’(2H,2’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of diketones or quinones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted bipyrazole derivatives.
Scientific Research Applications
(4E)-5,5’-Dimethyl-2,2’-diphenyl-4,4’-bipyrazole-3,3’(2H,2’H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (4E)-5,5’-Dimethyl-2,2’-diphenyl-4,4’-bipyrazole-3,3’(2H,2’H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bipyrazole core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Dimethyl-2,2’-bipyrazole
- 5,5’-Dimethyl-2,2’-diphenyl-3,3’-bipyrazole
- 4,4’-Diphenyl-2,2’-bipyrazole
Uniqueness
(4E)-5,5’-Dimethyl-2,2’-diphenyl-4,4’-bipyrazole-3,3’(2H,2’H)-dione is unique due to its specific substitution pattern and the presence of the (4E) configuration. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
6334-24-3 |
|---|---|
Molecular Formula |
C20H16N4O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(4E)-5-methyl-4-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C20H16N4O2/c1-13-17(19(25)23(21-13)15-9-5-3-6-10-15)18-14(2)22-24(20(18)26)16-11-7-4-8-12-16/h3-12H,1-2H3/b18-17+ |
InChI Key |
YICZCQJFRONCSB-ISLYRVAYSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/2\C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NN(C(=O)C1=C2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



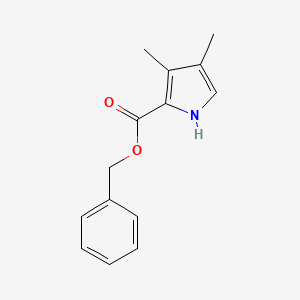




![[2-methoxy-4-[(E)-[2-(4-phenylmethoxyphenoxy)propanoylhydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12046846.png)

![4-hydroxy-6-oxo-N-propyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12046857.png)
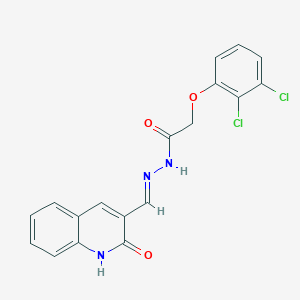
![1-Boc-3-[2-Methanesulfonyl-5-(3-methylisoxazol-5-yl)pyrimidin-4-yl]piperidine](/img/structure/B12046872.png)
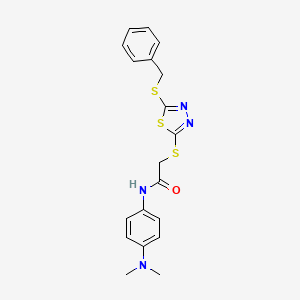
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12046879.png)
